3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride
Description
3-Cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core substituted with a cyclobutyl group. Its molecular formula is C₉H₁₄N₄·2HCl, and the free base has a molecular weight of 178.23 g/mol (CAS: 1159530-85-4) . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C9H16Cl2N4 |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9;;/h7,10H,1-6H2;2*1H |
InChI Key |
RCRIMESAHXCNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2CCNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves multiple steps, including the formation of the triazolo-pyrazine core and subsequent functionalization. Common synthetic routes include cyclization reactions and the use of specific reagents to introduce the cyclobutyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The triazolo[4,3-a]pyrazine scaffold is versatile, with modifications at the 3-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
*Note: The molecular weight of the dihydrochloride form is estimated by adding 72.92 g/mol (2HCl) to the free base weight (178.23 g/mol).
Structural and Functional Insights
- Cyclobutyl vs. Cyclopentyl : The cyclobutyl group (C₄H₇) in the target compound offers a balance between steric bulk and conformational flexibility compared to the larger cyclopentyl (C₅H₉) substituent . This may influence receptor-binding affinity in drug discovery.
- Salt Forms : Dihydrochloride salts (e.g., target compound and cyclopropylmethyl derivative ) are common for enhancing aqueous solubility, critical for in vitro assays.
Research Implications and Limitations
- Pharmacological Potential: The triazolo-pyrazine core is prevalent in kinase inhibitors and CNS-targeting agents. The cyclobutyl variant’s compact structure merits exploration in fragment-based drug design.
- Data Gaps: Molecular weight discrepancies (e.g., dihydrochloride vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
